N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide
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Overview
Description
N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The pyrazole ring is linked to a benzenesulfonohydrazide moiety through a methylene bridge. The intricate structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N’-((3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)methylene-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide
Uniqueness
The uniqueness of N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide lies in its specific structural features, such as the benzyloxy group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
765908-82-5 |
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Molecular Formula |
C29H24N4O3S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[(E)-[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C29H24N4O3S/c34-37(35,28-14-8-3-9-15-28)32-30-20-25-21-33(26-12-6-2-7-13-26)31-29(25)24-16-18-27(19-17-24)36-22-23-10-4-1-5-11-23/h1-21,32H,22H2/b30-20+ |
InChI Key |
JDDBYUSATJLUEV-TWKHWXDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3/C=N/NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=NNS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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